molecular formula C15H14N2O3 B1207333 3-Anilino-1-(3-nitrophenyl)-1-propanone

3-Anilino-1-(3-nitrophenyl)-1-propanone

Cat. No. B1207333
M. Wt: 270.28 g/mol
InChI Key: HZWOIIAHZHTTNX-UHFFFAOYSA-N
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Description

3-anilino-1-(3-nitrophenyl)-1-propanone is an aromatic ketone.

Scientific Research Applications

Asymmetric Synthesis

3-Anilino-1-(3-nitrophenyl)-1-propanone and its derivatives are used in asymmetric synthesis. For example, Choi et al. (2010) described the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, using yeast reductase which showed high activity and enantioselectivity toward 3-chloro-1-phenyl-1-propanone (Choi, Choi, Kim, Uhm, & Kim, 2010).

Quinoline Synthesis

This compound is utilized in the synthesis of quinolines, a class of heterocyclic aromatic compounds. Cho et al. (2002) demonstrated the reductive heteroannulation of nitroarenes with 3-amino-1-propanols using a ruthenium catalyst to form quinolines. The study proposed a reaction pathway involving the reduction of nitroarenes to anilines, followed by N-alkylation with 3-anilino-1-propanols (Cho et al., 2002).

Catalytic Reduction Studies

Research has also explored its application in catalytic reduction studies. For instance, Wei et al. (2014) investigated the catalytic hydrogenation of nitroarenes to anilines using FeOx-supported platinum single-atom catalysts. This study focused on achieving high chemoselectivity and activity, essential for manufacturing various industrial products (Wei et al., 2014).

Kinetic and Mechanistic Studies

In another study, Nolen and Fedkiw (1990) conducted a kinetic study on the electroreduction of nitrobenzene, a process which involves the transformation to aniline, showcasing the importance of understanding reaction mechanisms and kinetics in chemical processes (Nolen & Fedkiw, 1990).

Aniline Derivatives Synthesis

Furthermore, the synthesis of aniline derivatives from 3-Anilino-1-(3-nitrophenyl)-1-propanone has been explored. For instance, Ibata, Toyoda, and Liu (1987) studied the behavior of carbonyl ylide generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone, which is relevant for understanding the formation of aniline derivatives (Ibata, Toyoda, & Liu, 1987).

Antibacterial Studies

Lastly, R. Karna (2019) reported the synthesis and antibacterial studies of benzoderivative of quinoxaline, starting from 3-nitro anilines, indicating a potential application in the field of medicinal chemistry and pharmaceutical research (Karna, 2019).

properties

Product Name

3-Anilino-1-(3-nitrophenyl)-1-propanone

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-anilino-1-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C15H14N2O3/c18-15(9-10-16-13-6-2-1-3-7-13)12-5-4-8-14(11-12)17(19)20/h1-8,11,16H,9-10H2

InChI Key

HZWOIIAHZHTTNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

32.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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